Radium;bromide

Catalog No.
S15362487
CAS No.
M.F
BrRa-
M. Wt
305.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Radium;bromide

Product Name

Radium;bromide

IUPAC Name

radium;bromide

Molecular Formula

BrRa-

Molecular Weight

305.93 g/mol

InChI

InChI=1S/BrH.Ra/h1H;/p-1

InChI Key

UHKMHUJOEVZQSV-UHFFFAOYSA-M

Canonical SMILES

[Br-].[Ra]

Description

Radium bromide is a chemical compound of radium and bromine. It is used in separating radium from uranium ore. Bromine is a halogen element with the symbol Br and atomic number 35. Diatomic bromine does not occur naturally, but bromine salts can be found in crustal rock. (L625, L662)

Radium bromide is an inorganic compound with the chemical formula RaBr2\text{RaBr}_2. It is the bromide salt of radium, a highly radioactive alkaline earth metal. Discovered by Pierre and Marie Curie in 1898 during their research on radioactivity, radium bromide is produced primarily through the extraction of radium from uranium ores, particularly pitchblende. This compound is characterized by its luminous properties, emitting a green glow due to the interaction of its alpha radiation with nitrogen in the surrounding air . Although radium bromide is more stable than elemental radium, it remains extremely toxic and poses significant health risks due to its radioactivity.

, particularly with water and halogens. When reacted with water, it forms radium hydroxide and hydrogen gas:

RaBr2+2H2ORa OH 2+2HBr\text{RaBr}_2+2\text{H}_2\text{O}\rightarrow \text{Ra OH }_2+2\text{HBr}

Additionally, radium bromide can be synthesized through the reaction of radium chloride with hydrogen bromide:

RaCl2+2HBrRaBr2+2HCl\text{RaCl}_2+2\text{HBr}\rightarrow \text{RaBr}_2+2\text{HCl}

Radium bromide can also react with air, leading to the formation of radium oxide and other compounds .

Radium bromide can be synthesized through several methods:

  • Extraction from Uranium Ore: The primary method involves treating uranium ore with sulfuric acid to dissolve various components. The residue contains barium, radium, and lead sulfates. Subsequent treatment with sodium chloride removes lead, followed by separation of radium from barium.
  • Direct Reaction: Radium chloride can be directly converted to radium bromide by reacting it with hydrogen bromide gas at elevated temperatures.
  • Crystallization: Radium bromide can crystallize from aqueous solutions as a dihydrate (RaBr₂·2H₂O) under controlled conditions .

Historically, radium bromide was used in various applications due to its radioactive properties:

  • Medical Treatments: It was employed in radiotherapy for cancer treatment but has since been largely replaced by safer isotopes like technetium-99m.
  • Luminous Paints: Radium bromide was used in luminous paints for watches and military equipment during World War I but was phased out due to safety concerns.
  • Scientific Research: The compound has been utilized in studies related to radiochemistry and radiation effects .

Research on the interactions of radium bromide primarily focuses on its biological effects and chemical reactivity. Studies have shown that radium ions can target various biological moieties due to their similarity to calcium ions. This property has implications for both therapeutic applications and environmental hazards associated with radioactive contamination . Interaction studies also reveal that radium compounds can undergo complexation reactions that influence their solubility and stability compared to other alkaline earth metals like barium.

Radium bromide shares similarities with other alkaline earth metal halides, particularly barium bromide and strontium bromide. Below is a comparison highlighting its uniqueness:

CompoundFormulaSolubilityRadioactivityToxicity Level
Radium BromideRaBr₂HighHighVery High
Barium BromideBaBr₂ModerateNoneModerate
Strontium BromideSrBr₂ModerateLowModerate
Calcium BromideCaBr₂HighNoneLow

Uniqueness:

  • Radioactivity: Unlike barium and strontium bromides, radium bromide is highly radioactive.
  • Toxicity: Radium bromide poses severe health risks due to its accumulation in bones and long-term radiation exposure effects.
  • Luminous Properties: Radium bromide exhibits unique luminescent properties not seen in its counterparts, attributed to its radioactive decay impacting surrounding nitrogen molecules .

Early Clinical Applications and Therapeutic Protocols

The initial therapeutic applications of radium bromide were based on empirical observations rather than standardized protocols. As early as 1901, Henri Danlos and colleagues demonstrated successful treatment of lupus using radium sources, marking one of the first documented medical applications of radioactive materials [1]. By 1904, Francis Williams in Boston had treated fifty patients with pure radium bromide, typically using doses ranging from ten to one hundred milligrams for conditions including acne, psoriasis, lupus vulgaris, eczema, keloid, rodent ulcers, epidermoid carcinoma, and breast cancer cases [1].

The first treatment of cervical cancer using radium alone was performed by Robert Abbe, an American surgeon, in 1904 [3]. The technique involved placing radium salts in tubes that were then positioned over or inserted into diseased tissue in the body [2]. This approach represented a significant advancement over x-ray therapy, which was limited to surface cancers due to its poor penetration capabilities [4].

Development of Specialized Delivery Systems

Early practitioners developed various specialized applicators and delivery systems for radium bromide therapy. In 1904, John MacLeod at Charing Cross Hospital designed radium applicators for internal use, including devices specifically for treating throat cancer and uterine cancers [5]. The prostate treatment protocol developed by Paschkis and Tittinger in Vienna in 1909 involved using 4.7 milligrams of radium bromide applied through a bladder fistula in twenty-minute treatments repeated at two-week intervals [6].

The Manchester method emerged as a significant advancement in radiotherapy techniques during this period [7]. This approach involved the systematic use of radium sources placed at specific locations within tumors to achieve uniform dose distribution. The development of afterloading techniques was pioneered by Hermann Strebel of Munich in 1903, who proposed the use of afterloading to avoid radiation dermatitis while delivering therapeutic doses to deeper tissues [1].

Treatment Outcomes and Clinical Efficacy

Early clinical reports demonstrated varying degrees of success with radium bromide therapy. The treatment of prostatic diseases showed particularly promising results, with complete clinical response documented in cases where pathologically confirmed malignancy was present prior to treatment [6]. In 1912, Forsell reported clinical healing in several cases of inoperable cervical carcinoma with radium application in Stockholm [3].

The effectiveness of radium bromide therapy was particularly notable in the treatment of superficial malignant growths. Small rodent ulcers (basal cell carcinomas) responded remarkably well to radium treatment, with Dr. J. H. Sequeira reporting successful treatment of such lesions as early as 1902 [5]. The agent had a decided advantage over x-rays in certain anatomical locations, particularly in the neighborhood of the eye or in the angle of the nose, where precise application was critical [5].

Evolution of Dosimetric Approaches

The early period of radium bromide therapy was characterized by rudimentary dosimetric concepts. Practitioners initially used visual indicators such as skin erythema to gauge appropriate radiation doses, a technique known as the "erythema dose" [8]. This method involved testing radiation strength on the skin of radiologists' arms, looking for a dose that would produce a pink reaction resembling sunburn [8].

By the 1910s, more sophisticated approaches to dose calculation and distribution were being developed. The concept of crossfire irradiation was clearly defined by Louis Wickham and Paul Degrais in 1910, involving the insertion of radium sources in various directions to achieve optimal dose distribution throughout the tumor volume [1].

Pseudoscientific Health Movements and Unregulated Consumer Products

The period following the discovery of radium witnessed an unprecedented surge in pseudoscientific health movements and the proliferation of unregulated consumer products containing radium compounds, including radium bromide. This phenomenon, known as the "radium fad" or "radium craze," represented one of the earliest forms of radioactive quackery in the twentieth century [9].

Range of Consumer Products

The commercial application of radium extended far beyond legitimate medical uses. Radium was added to or used to market a wide variety of consumer goods, including cosmetics, toothpaste, hair cream, hemorrhoid cream, and food products [9]. The Radium Brand Creamery Butter, despite its name, did not actually contain any radium, illustrating how the element was used purely for marketing purposes [9].

One of the most notorious products was Radithor, an "energy drink" consisting of distilled water with traces of radium, marketed as a panacea [9] [12]. Introduced in 1918, Radithor became William J. A. Bailey's biggest commercial success, selling 400,000 bottles between 1925 and 1930 [12]. The product was advertised as "A Cure for the Living Dead" and "Perpetual Sunshine," claiming to cure impotence among other ailments [12].

Swedish manufacturers also capitalized on the radium craze. Miradium, launched in 1922, used the strapline "Contains genuine radium," distinguishing itself from competitors by emphasizing that its salts were "not something that has only been exposed to radiation" [11]. The company claimed that the amount of radium in its salts matched "the same proportions as the world-famous natural radium sources," implying that consumers could experience spa benefits at home [11].

Health Spas and Radioactive Water Products

The radioactive spa industry flourished during this period, with establishments across Europe and North America promoting the supposed health benefits of radioactive waters. The Hotel Serra da Pena in Portugal, built between 1910 and 1920, was designed to accommodate 150 guests partaking of various radium treatments [13]. The facility featured a deep cavity in the basement where highly radioactive hot water bubbled up from natural uranium deposits, which was then pumped throughout the hotel for treatments and bottled for sale across Portugal [13].

The American Radium Products Company of Los Angeles manufactured the Radium-Spa, a water jar permanently lined with specially selected high-grade radium ore [14]. The product brochure claimed that the jar would "impart to any water placed therein, millions of tiny gaseous particles known as Radio-activity, in exactly the same manner as Nature does herself" [14]. The company proudly advertised that "100 Generations from Now Your Radium Spa will still be bringing Health and Happiness to your descendants" [14].

Regulatory Challenges and Quality Control Issues

The unregulated nature of the radium product market led to significant quality control issues and fraudulent practices. Many products claimed to contain radium but actually contained none, often because genuine radium was prohibitively expensive [9]. This situation prompted the Nordisk Familjebok in 1915 to warn that the general public was "so gripped by the mystery and wonder of radium" that many dangerous or fraudulent products "marched forward under the protection of radium's banner" [11].

Arguments emerged within the industry about whether the actual amount of radium in commercial products matched manufacturers' claims and whether sufficient quantities were present to achieve stated outcomes [11]. The debate centered around the effectiveness of products containing actual radium salts compared to those only exposed to radon gas, which has a half-life of 3.8 days compared to radium's 1,602-year half-life [11].

Decline of the Radium Fad

The radium fad began to decline following the emergence of research demonstrating that radium could be hazardous to health. High-profile cases such as the Radium Girls and the death of Eben Byers proved the dangers of radioactive exposure [9]. Byers, a wealthy socialite who consumed 1,400 bottles of Radithor beginning in 1927, died in 1932 of various cancers, with his jaw requiring removal before death [12]. His death led to the strengthening of the Food and Drug Administration's powers and the demise of most radiation-based patent medicines [12].

By the 1940s and 1950s, the practice of using radium as a medical treatment had been reduced to very few applications due to its high price, small quantity, and the recognized dangers of handling radium [15]. In the United States, the 1938 Federal Food, Drug and Cosmetic Act outlawed deceptive packaging, further preventing companies from using radium as a marketing tool [9].

Transition to Targeted Alpha Therapy in Modern Nuclear Medicine

The evolution from early radium bromide applications to modern targeted alpha therapy represents a fundamental paradigm shift in nuclear medicine. This transition has been marked by the development of sophisticated radiopharmaceuticals, precise targeting mechanisms, and evidence-based clinical protocols that have transformed the treatment of metastatic cancer, particularly in bone-seeking malignancies.

Development of Radium-223 Dichloride

The modern era of targeted alpha therapy was initiated with the development of radium-223 dichloride, which became the first targeted alpha therapy approved for clinical use [16] [17]. Radium-223 dichloride represents a significant advancement over historical radium applications, as it is specifically designed to target areas of increased bone turnover by forming complexes with the mineral hydroxyapatite, the inorganic matrix of bone [16].

The alpha radiation generated during the radioactive decay of radium-223 produces a palliative anti-tumor effect on bone metastases while minimizing damage to surrounding healthy tissues [16]. The high linear energy transfer and relative biological effectiveness of alpha particles, combined with their short range of 70-100 micrometers, provides therapeutic advantages over beta particle emitters used in traditional radiotherapy [18].

Clinical Trial Evidence and Regulatory Approval

The pivotal ALSYMPCA (ALpharadin in SYMPtomatic Prostate Cancer) Phase III trial demonstrated the clinical efficacy of radium-223 dichloride in treating castration-resistant prostate cancer with bone metastases [19] [20]. This international study enrolled 921 patients and showed that radium-223 improved overall survival compared to placebo, with a median overall survival of 15 months versus 11 months in the control group [21].

The trial results led to regulatory approval of radium-223 dichloride (marketed as Xofigo) for the treatment of patients with castration-resistant prostate cancer with symptomatic bone metastases and no known visceral metastatic disease [16]. The approval represented a significant milestone in nuclear medicine, as radium-223 became the first-in-class alpha emitter to receive regulatory approval and remains the only approved targeted alpha therapy to date [22].

Modern Treatment Protocols and Clinical Implementation

Contemporary radium-223 therapy follows standardized protocols that differ markedly from early radium bromide applications. The standard treatment regimen consists of six intravenous injections of 50 kilobecquerels per kilogram body weight, administered at four-week intervals [23] [21]. Each treatment appointment typically takes approximately 30 minutes, with patients able to leave the hospital immediately after the infusion [23].

Clinical studies have demonstrated that completion of all six cycles of radium-223 treatment is associated with significantly improved survival outcomes. Patients who received all six cycles showed a median overall survival of 31 months compared to only 6 months for those who received fewer than six cycles [21]. The one-year survival rate was 87% for patients completing the full treatment course versus 30% for those receiving incomplete treatment [21].

Expansion into Other Malignancies

The success of radium-223 in prostate cancer has led to investigation of its potential in other bone-seeking malignancies. A Phase I dose-escalation trial in osteosarcoma demonstrated that radium-223 can be safely administered at doses up to 100 kilobecquerels per kilogram monthly, which is twice the dose approved for prostate cancer [24]. The study showed preliminary signals of activity in calcified bony lesions and established the recommended Phase II dose for osteosarcoma treatment [24].

The expansion of targeted alpha therapy into osteosarcoma represents an important development, as this malignancy has historically had poor prognosis in the metastatic setting. The alpha-emitting, bone-targeting properties of radium-223 make it particularly suitable for treating the calcified lesions characteristic of osteosarcoma [24].

Integration with Combination Therapies

Modern targeted alpha therapy protocols increasingly emphasize combination approaches to maximize therapeutic efficacy. Current practice includes the use of radium-223 in combination with other agents such as denosumab and local control measures [25]. The EORTC 1333/PEACE Phase III trial has evaluated the benefit of combining radium-223 with enzalutamide in early asymptomatic or mildly symptomatic metastatic castration-resistant prostate cancer [26].

The integration of bone-protecting agents such as zoledronic acid or denosumab with radium-223 treatment has been shown to limit fractures in patients with metastatic castration-resistant prostate cancer [26]. This combination approach represents a significant advancement in patient care, addressing both the anti-tumor effects of alpha radiation and the skeletal complications associated with bone metastases.

Hydrogen Bond Acceptor Count

1

Exact Mass

304.94375 g/mol

Monoisotopic Mass

304.94375 g/mol

Heavy Atom Count

2

Metabolism Metabolites

Bromine is mainly absorbed via inhalation, but may also enter the body through dermal contact. Bromine salts can be ingested. Due to its reactivity, bromine quickly forms bromide and may be deposited in the tissues, displacing other halogens. (L626)

Dates

Last modified: 08-11-2024

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